1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride
Description
Properties
IUPAC Name |
1,2,3,4,6,7,8,9-octahydrobenzo[g]isoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1;/h7-8,14H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSJXEWHNCYMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(CCNC3)C=C2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3160-23-4 | |
| Record name | 1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with a suitable amine, followed by cyclization and subsequent hydrochloride salt formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride exhibits a range of biological activities that are critical for its applications in medicinal chemistry:
- Anticonvulsant Properties : Research indicates that various isoquinoline derivatives demonstrate significant anticonvulsant activity. For instance, a study found that certain 3,4-dihydroisoquinolin derivatives showed potent effects in seizure models .
- Antitumor Activity : Isoquinoline compounds have been associated with anti-tumor properties. A review covering isoquinoline alkaloids from 2014 to 2018 reported their effectiveness against various cancer cell lines .
- Neuroprotective Effects : Isoquinolines have shown promise in neuroprotection and are being investigated for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .
Case Studies and Research Findings
Several case studies provide insights into the applications of this compound:
- Antimicrobial Activity : A study evaluated the antimicrobial properties of isoquinoline derivatives against different bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity .
- Pharmacological Evaluation : In a pharmacological evaluation involving various isoquinoline derivatives, compounds were tested for their effects on neurotransmitter receptors. The binding affinity studies revealed that some derivatives had a high affinity for serotonergic receptors, suggesting potential applications in treating mood disorders .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Berberine Hydrochloride
- Structure: A quaternary isoquinoline alkaloid with a planar, fused aromatic system and methoxy substitutions (C₂₀H₁₈NO₄⁺·Cl⁻) .
- Pharmacology : Exhibits broad-spectrum antimicrobial, anti-inflammatory, and antitumor activities . However, poor bioavailability due to hydrophobicity (logP ~ 3.5) limits clinical use .
- Synthesis : Extracted from Coptidis Rhizoma or synthesized via multistep alkaloid isolation .
Tetrahydropalmatine (THP)
- Structure: A tetrahydroisoquinoline derivative (C₂₁H₂₅NO₄) with four methoxy groups and a dibenzoquinolizine core .
- Pharmacology : Analgesic and sedative properties, attributed to dopamine receptor modulation .
- Key Difference : Unlike the target compound, THP contains a chiral center and additional oxygen substituents .
Cyclopentaquinoline-Acridine Hybrids
- Structure: N-[1H,2H,3H-Cyclopenta[b]quinolin-9-yl]aminoalkyl]acridine-9-carboxamide hydrochlorides (e.g., compounds 3b–3h) . Example: 3e (C₃₀H₃₀ClN₅O) has a cyclopentaquinoline linked via a hexyl chain to an acridine moiety .
- Synthesis : Prepared via alkylation and coupling reactions, yielding yellow solids with melting points 160–195°C .
Isoquinoline Sulfonamides (H7, HA1004)
- Structure : Synthetic inhibitors with sulfonamide substituents (e.g., H7: C₁₄H₁₈Cl₂N₄S) .
- Pharmacology : Inhibit protein kinase C (PKC), modulating cytotoxic T-cell activity and proliferation .
- Key Difference : The target compound lacks sulfonamide functional groups critical for PKC binding .
Other Hydrochloride Salts
Irinotecan Hydrochloride
- Structure: A camptothecin analog (C₃₃H₃₈ClN₃O₆) with a pyranoindolizinoquinoline core .
- Pharmacology : Topoisomerase I inhibitor used in colorectal cancer therapy .
- Solubility : Hydrochloride salt enhances aqueous solubility, a common strategy shared with the target compound .
Comparative Data Table
Biological Activity
1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride is a bicyclic compound belonging to the isoquinoline family. This compound has garnered attention in pharmacological research due to its promising biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties and providing insights into its mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₇N
- CAS Number : 3160-23-4
- SMILES Notation : C1CCC2=CC3=C(CCNC3)C=C2C1
- InChIKey : VPBJJTJJINLDOF-UHFFFAOYSA-N
The compound features a complex fused ring structure that contributes to its unique chemical properties. Its synthesis typically involves multi-step organic reactions aimed at generating sufficient yields for research applications .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Key findings include:
- Inhibition of Cancer Cell Lines : The compound has been shown to inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against MGC-803 gastric cancer cells with an IC50 value of approximately 5.1 µM and HGC-27 cells with an IC50 of 7.6 µM .
- Mechanisms of Action :
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Broad-Spectrum Activity : The compound exhibits activity against various bacterial strains. For example:
Comparative Biological Activity Table
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | IC50 values: MGC-803 (5.1 µM), HGC-27 (7.6 µM) | |
| Antimicrobial | Moderate activity against S. aureus and MRSA | |
| Mechanism | G2/M phase arrest; apoptosis induction |
Case Studies
Several case studies have explored the biological activities of isoquinoline derivatives similar to this compound:
- Study on Isoquinoline Alkaloids : A comprehensive review covering isoquinoline alkaloids isolated from various sources highlighted their diverse bioactivities including antitumor and antimicrobial effects .
- Synthesis and Evaluation : Research focusing on the synthesis of related isoquinoline compounds revealed their potential as therapeutic agents against different diseases due to their unique structural features that enhance biological activity .
Q & A
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Fasudil hydrochloride, a related isoquinoline, is analyzed using ≥98% purity criteria via HPLC with acetonitrile/water gradients .
- Titration : Non-aqueous titration with perchloric acid in glacial acetic acid quantifies hydrochloride salts .
Q. Advanced
- X-ray Fluorescence (XRF) : Validates elemental composition (e.g., Cl⁻ content in hydrochloride salts) .
- High-Resolution Mass Spectrometry (HRMS) : Resolves isobaric impurities (e.g., differentiating m/z 327.83 [M+H]⁺ from degradants) .
How are stereochemical challenges addressed during synthesis?
Advanced
Stereochemical inconsistencies (e.g., axial vs. equatorial substituents) are resolved using:
- Chiral Chromatography : Polysaccharide-based columns separate enantiomers of dihydroisoquinoline derivatives .
- Dynamic NMR : Observes ring-flipping kinetics in cyclohexane-fused isoquinolines to assign conformers .
How to resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?
Advanced
Discrepancies in biological activity (e.g., ROCK inhibition vs. anti-viral effects) require:
Q. Advanced
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .
- Catalytic Optimization : Pd/C or Raney Ni improves hydrogenation efficiency for dihydroisoquinoline cores .
- DoE (Design of Experiments) : Multi-variable analysis identifies critical parameters (e.g., temperature, pH) for yield maximization .
What computational tools predict the compound’s physicochemical properties?
Q. Advanced
- Molecular Dynamics (MD) : Simulates aqueous solubility and membrane permeability (e.g., logP ~2.5 for isoquinoline hydrochlorides) .
- DFT Calculations : Predicts NMR chemical shifts and pKa values (e.g., hydrochloride proton at δ ~12.5 in DMSO-d₆) .
How are stability and degradation profiles assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
